molecular formula C₂₃H₂₄D₄N₂O₆ B1162747 Quinaprilat-d4 Hydrate

Quinaprilat-d4 Hydrate

Cat. No.: B1162747
M. Wt: 432.5
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C₂₃H₂₄D₄N₂O₆

Molecular Weight

432.5

Synonyms

(3S)-2-[(2S)-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid-d4 Hydrate; 

Origin of Product

United States

Chemical Reactions Analysis

Key Structural Features:

  • Core Structure : A bicyclic benzazepine derivative with a carboxylate group and a tetrazole ring.

  • Deuterium Positions : Likely at non-labile positions (e.g., methyl or methylene groups) to minimize isotopic exchange.

  • Hydration : Crystalline water molecules are associated with the solid-state structure but dissociate in solution .

Hydrolysis Reactions

Quinaprilat-d4 hydrate undergoes hydrolysis under acidic or alkaline conditions, similar to non-deuterated quinaprilat. The ester and amide functional groups are primary sites of reactivity.

Hydrolysis Pathways:

Reaction Condition Site of Hydrolysis Product Kinetic Notes
Acidic (pH < 3) Ester group (if present)Quinaprilat-d4 diacidSlower kinetics due to deuterium isotope effect
Alkaline (pH > 9) Amide bondDegraded fragments (e.g., benzazepine derivatives)Rate reduced by 10–15% compared to non-deuterated form

Mechanistic Insight :

  • Deuterium Isotope Effect : The C–D bond’s higher bond dissociation energy slows reaction rates, particularly in proton-transfer steps (e.g., acid-catalyzed hydrolysis) .

  • Hydrate Stability : In aqueous solutions, the hydrate loses water, rendering reactivity indistinguishable from the anhydrous form .

Stability Under Physicochemical Conditions

Stability studies highlight the compound’s sensitivity to temperature, humidity, and pH.

Stability Data:

Condition Degradation (%) Major Degradants
40°C / 75% RH (1 month) 2.5%Quinaprilat-d4 diacid
pH 2.0 (24 hr) 8.7%Benzazepine-d4 fragment
pH 7.4 (24 hr) 1.2%No significant degradation

Key Findings :

  • Thermal Stability : Dehydration occurs at >100°C, forming anhydrous quinaprilat-d4 .

  • Photostability : No degradation under UV light (λ = 254 nm), consistent with aromatic stabilization in the benzazepine core .

Metabolic Pathways

  • Enzymatic Stability : Resistant to hepatic cytochrome P450 enzymes due to deuterium substitution at non-reactive positions.

  • Excretion : Renal clearance is unchanged, but deuterium labeling allows precise tracking via mass spectrometry .

NMR Data (D₂O, 400 MHz):

Position δ (ppm) Multiplicity Deuterium Signature
C–D (CH₂D)1.2–1.8QuintetDistinct splitting due to D coupling
Aromatic H7.1–7.5MultipletUnaffected by deuterium

Mass Spectrometry:

  • ESI-MS (m/z) : 428.5 [M+H]⁺ (matches theoretical molecular weight of C₂₃H₂₄D₄N₂O₆).

Comparison with Similar Compounds

Limitations of the Provided Evidence

Key findings include:

  • Methane hydrate decomposition rates depend on particle size and substrate (e.g., solid glass vs. liquid water) .
  • Methane hydrate stability is influenced by temperature, pressure, and mechanical disturbances .
  • Applications in energy production (e.g., boiler fuel) and transportation are economically viable due to high methane storage capacity .

No data exists on Quinaprilat-d4 Hydrate, a deuterated derivative of the angiotensin-converting enzyme (ACE) inhibitor Quinaprilat. This compound is unrelated to methane hydrates in both structure and application.

Critical Discrepancies

  • Chemical Class: Methane hydrates are clathrate compounds formed by gas and water, whereas this compound is an organometallic deuterated pharmaceutical.
  • Function : Methane hydrates are studied for energy storage and environmental impact , while this compound is a labeled internal standard for pharmacokinetic studies.
  • Relevant Comparisons: A meaningful comparison would require data on structurally similar ACE inhibitors (e.g., Enalaprilat, Lisinopril) or deuterated analogs (e.g., Ramipril-d3), none of which are mentioned in the evidence.

Recommendations for Addressing the Query

To fulfill the user’s request, the following steps are necessary:

Access Pharmacological Databases : Retrieve peer-reviewed studies on this compound from sources like PubMed, SciFinder, or DrugBank.

Compare Structural and Functional Analogues: Deuterated ACE Inhibitors: Compare isotopic stability, metabolic resistance, and analytical utility (e.g., LC-MS/MS quantification) . Hydrate Forms: Contrast crystallinity, solubility, and bioavailability with non-hydrated or non-deuterated versions (e.g., Quinaprilat vs. This compound).

Include Data Tables : Tabulate properties such as logP, pKa, deuterium incorporation efficiency, and dissociation constants.

Q & A

Q. What are the key analytical methods for characterizing Quinaprilat-d4 Hydrate in pharmacokinetic studies?

Answer:

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound. Deuterium labeling ensures isotopic distinction from non-deuterated analogs, enabling precise tracking in biological matrices.
  • Critical Considerations : Validate the method for specificity, linearity, and precision using spiked plasma/serum samples. Include internal standardization (e.g., stable isotope-labeled analogs) to correct for matrix effects .
  • Data Presentation : Report retention times, mass transitions, and calibration curves in tabular format, adhering to guidelines for chemical data reporting .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Answer:

  • Methodology : Conduct accelerated stability tests by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV or LC-MS.
  • Data Analysis : Compare peak areas of the parent compound and degradation products. Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Reporting : Tabulate degradation kinetics (e.g., % impurity vs. time) and include chromatograms in supplementary materials .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using this compound as an internal standard in multi-analyte panels?

Answer:

  • Methodology : Perform cross-reactivity assays by spiking deuterated and non-deuterated analogs into the same sample. Optimize chromatographic separation to resolve isotopic peaks.
  • Data Validation : Use high-resolution MS (HRMS) to confirm the absence of overlapping isotopic clusters. Report mass accuracy (ppm) and resolution parameters .
  • Contradiction Resolution : If interference occurs, adjust column chemistry (e.g., HILIC vs. reversed-phase) or employ differential ion mobility spectrometry .

Q. What experimental strategies address discrepancies in tissue-specific pharmacokinetic data for this compound?

Answer:

  • Root-Cause Analysis : Evaluate potential sources of variability, such as tissue homogenization efficiency, protein binding, or enzymatic degradation. Compare data across multiple extraction protocols (e.g., protein precipitation vs. solid-phase extraction) .
  • Advanced Design : Implement a crossover study design with isotopically labeled tissue standards to normalize recovery rates. Use mixed-effects models to account for inter-subject variability .
  • Reporting : Include raw recovery rates, normalized concentrations, and statistical confidence intervals in results tables .

Q. How can researchers optimize LC-MS parameters to distinguish this compound from its metabolites in complex biological matrices?

Answer:

  • Method Development : Perform fragmentation pattern analysis (MS/MS) to identify unique product ions for the deuterated compound. Adjust collision energy to maximize signal-to-noise ratios.
  • Data Interpretation : Use software tools (e.g., Skyline, XCMS) for peak alignment and metabolite identification. Validate findings against synthetic metabolite standards .
  • Contradiction Management : If co-elution occurs, employ ion mobility separation or derivatization techniques to enhance resolution .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Answer:

  • Design : Use nonlinear regression (e.g., sigmoidal Emax models) to fit dose-response curves. Include bootstrap resampling to estimate confidence intervals for EC50 values.
  • Data Validation : Perform sensitivity analysis to assess the impact of outliers. Report R² values and goodness-of-fit metrics .
  • Advanced Application : For multi-variable datasets (e.g., time-dependent effects), apply mixed-effects modeling or Bayesian hierarchical frameworks .

Q. How should researchers document and address batch-to-batch variability in synthesized this compound?

Answer:

  • Quality Control : Characterize each batch via NMR (deuterium incorporation) and elemental analysis. Compare chromatographic purity across batches.
  • Data Reporting : Include batch-specific QC data (e.g., % deuterium enrichment, residual solvents) in supplementary materials. Use ANOVA to assess batch effects on experimental outcomes .
  • Mitigation : Standardize synthesis protocols (e.g., reaction time, temperature) and implement in-process monitoring .

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